molecular formula C24H31O8- B1204281 17beta-Estradiol 17-glucosiduronate

17beta-Estradiol 17-glucosiduronate

Cat. No. B1204281
M. Wt: 447.5 g/mol
InChI Key: MTKNDAQYHASLID-QXYWQCSFSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17beta-estradiol 17-glucosiduronate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of 17beta-estradiol 17-glucosiduronic acid. It is a monocarboxylic acid anion, a steroid glucosiduronic acid anion and a beta-D-glucosiduronate. It is a conjugate base of a 17beta-estradiol 17-glucosiduronic acid.

Scientific Research Applications

Neuroprotection and Brain Function

  • Enhancement of Extracellular Lactate for Neuroprotection : 17beta-Estradiol has been shown to significantly reduce cortical lesion size in a model of glutamate excitotoxicity, suggesting a neuroprotective pathway through the enhancement of extracellular lactate levels (Mendelowitsch et al., 2001).
  • Regulation of Ion Channels and Estrogen Receptors : It acutely attenuates glutamate-induced calcium overload in primarily cultured rat hippocampal neurons through a membrane receptor-dependent mechanism, indicating rapid protective actions against excitotoxicity (Huang et al., 2004).

Metabolic and Anti-inflammatory Effects

  • Inhibition of Adipocyte Activity : 17beta-Estradiol inhibits 11beta-hydroxysteroid dehydrogenase type 1 activity in rodent adipocytes, providing insight into its anti-obesity mechanism (Tagawa et al., 2009).
  • Anti-inflammatory Effects on Microglial Activation : Demonstrated anti-inflammatory effects of 17beta-Estradiol on microglial activation, highlighting its potential in attenuating the progression of neurodegenerative diseases (Bruce-Keller et al., 2000).

Influence on Cell Structure and Function

  • Modulation of Endothelial Cell Properties : It is shown to increase the volume, apical surface, and elasticity of human endothelial cells mediated by Na+/H+ exchange, suggesting a mechanism for its vasoprotective effects (Hillebrand et al., 2006).

Insights into Estrogenic Component Actions

  • Characterization of Estrogenic Components in Hormone Replacement Therapy : Studies on the molecular characterization of B-ring unsaturated estrogen provide insights into the activities of individual estrogenic components of Premarin, including interactions with estrogen receptors and biological activities (Hsieh et al., 2008).

properties

Product Name

17beta-Estradiol 17-glucosiduronate

Molecular Formula

C24H31O8-

Molecular Weight

447.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/p-1/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1

InChI Key

MTKNDAQYHASLID-QXYWQCSFSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O

synonyms

17 beta-estradiol glucuronide
17beta-estradiol-17-(beta-D-glucuronide)
betaestradiol 17-(beta-D-glucuronide)
E(2)17G cpd
E217G cpd
estradiol-17 beta-glucuronide
estradiol-17 beta-glucuronide, monosodium salt
estradiol-17beta-D-glucuronide
estradiol-17beta-glucuronide
oestradiol-17beta-glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17beta-Estradiol 17-glucosiduronate
Reactant of Route 2
Reactant of Route 2
17beta-Estradiol 17-glucosiduronate
Reactant of Route 3
17beta-Estradiol 17-glucosiduronate
Reactant of Route 4
17beta-Estradiol 17-glucosiduronate
Reactant of Route 5
17beta-Estradiol 17-glucosiduronate
Reactant of Route 6
17beta-Estradiol 17-glucosiduronate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.